molecular formula C16H13ClFNO3 B1223189 Flamprop CAS No. 58667-63-3

Flamprop

Cat. No. B1223189
CAS RN: 58667-63-3
M. Wt: 321.73 g/mol
InChI Key: YQVMVCCFZCMYQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flamprop is an obsolete herbicide usually formulated as the methyl variant . It has a low aqueous solubility and is not volatile . It can be persistent in soil systems . Very little data is available regarding its toxicity to biodiversity but it does appear to be moderately toxic to aquatic species .


Molecular Structure Analysis

Flamprop has the molecular formula C19H19ClFNO3 . Its IUPAC name is isopropyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate . The molecular weight is 363.810 .


Physical And Chemical Properties Analysis

Flamprop has a low aqueous solubility and is not volatile . It can be persistent in soil systems . The molecular weight is 363.810 .

Scientific Research Applications

Agriculture: Weed Control in Wheat

Flamprop was primarily used as a post-emergence herbicide for controlling wild oats and other grass weeds in wheat. Its application in agriculture was significant for maintaining crop health and yield .

Environmental Science: Soil Persistence Studies

Due to its low aqueous solubility and non-volatile nature, Flamprop can be persistent in soil systems. Research in environmental science often focuses on understanding the long-term effects of such compounds on soil health and fertility .

Aquatic Toxicology: Impact on Aquatic Species

Flamprop is moderately toxic to aquatic species. Scientific studies in this field aim to assess the acute ecotoxicity of Flamprop on organisms like fish and Daphnia, which are crucial for maintaining aquatic biodiversity .

Human Health: Toxicological Assessment

Although Flamprop has low oral toxicity to mammals, including humans, its overall implications for human health are not fully understood. Research in this area involves exploring the potential health risks associated with exposure to Flamprop .

Chemical Engineering: Synthesis and Isomerism

Flamprop is a chiral molecule existing as L- and D-isomers. Research in chemical engineering may involve the synthesis of these isomers and studying their properties, which could lead to the development of more effective and safer herbicides .

Polymer Science: Flame Retardant Applications

While not a direct application of Flamprop, the field of polymer science explores the development of novel flame-retardant technologies for fire-safe polymeric materials. Flamprop’s structure could inspire the design of new compounds with improved safety profiles .

Pesticide Development: Propesticide Implications

The concept of propesticides involves structural modification of parent molecules to enhance selectivity and efficacy. Flamprop’s chemical framework could be studied to design new propesticides with targeted action and reduced environmental impact .

Regulatory Science: Compliance and Obsolescence

Flamprop is considered obsolete and is not approved under current regulations. However, research in regulatory science examines the historical context and the reasons behind the phasing out of such compounds, which informs future regulatory decisions .

Safety and Hazards

Flamprop is expected to be a low ingestion hazard . Direct contact with eyes may cause temporary irritation . It is moderately toxic to aquatic species .

properties

IUPAC Name

2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFNO3/c1-10(16(21)22)19(12-7-8-14(18)13(17)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVMVCCFZCMYQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058137
Record name Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58667-63-3
Record name Flamprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58667-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flamprop [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058667633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flamprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(3-chloro-4-fluorophenyl)-1-phenylformamido]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAMPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7ST4DI17
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flamprop
Reactant of Route 2
Reactant of Route 2
Flamprop
Reactant of Route 3
Flamprop
Reactant of Route 4
Reactant of Route 4
Flamprop
Reactant of Route 5
Reactant of Route 5
Flamprop
Reactant of Route 6
Reactant of Route 6
Flamprop

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.